REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH3:10])[N+:5]([O-])=[CH:6][C:7]=1[F:8].C(=O)([O-])[O-].[K+].[K+]>C(O)(=O)C.[Fe]>[Cl:1][C:2]1[C:7]([F:8])=[CH:6][N:5]=[C:4]([CH3:10])[CH:3]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
12.43 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C([N+](=CC1F)[O-])C
|
Name
|
|
Quantity
|
52 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
6.45 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equiped with a mechanical stirrer, a condenser
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Type
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TEMPERATURE
|
Details
|
the reaction mixture was carefully heated to 35°-40° C
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Type
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CUSTOM
|
Details
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an exothermic reaction
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Type
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CUSTOM
|
Details
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to rise to 120° C.
|
Type
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CUSTOM
|
Details
|
The flask was transferred to a cold water bath
|
Type
|
ADDITION
|
Details
|
The reaction mixture was then poured over ice
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Type
|
DISTILLATION
|
Details
|
The aqueous distillate collected at 92°-96° C.
|
Type
|
EXTRACTION
|
Details
|
was extracted with three portions of methylene chloride
|
Type
|
EXTRACTION
|
Details
|
The combined organic extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=NC=C1F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.91 g | |
YIELD: PERCENTYIELD | 71% | |
YIELD: CALCULATEDPERCENTYIELD | 142.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |